molecular formula C23H20N2O3S B2578367 (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide CAS No. 349642-96-2

(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide

Cat. No.: B2578367
CAS No.: 349642-96-2
M. Wt: 404.48
InChI Key: COYJOMOHUJKLRB-XNTDXEJSSA-N
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Description

The compound (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes an indole ring, a sulfonyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide typically involves multiple steps. One common route starts with the preparation of the indole derivative, which is then sulfonylated using a sulfonyl chloride reagent under basic conditions. The resulting sulfonyl indole is then coupled with a phenylprop-2-enamide derivative through an amide bond formation reaction, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry techniques may also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to form the corresponding saturated amide.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced amide derivatives, and various substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and inflammatory conditions, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other substances.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets in biological systems. The indole ring and sulfonyl group are key features that enable binding to specific proteins or enzymes, potentially inhibiting their activity. This can lead to the modulation of signaling pathways involved in disease processes, such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide: shares similarities with other sulfonyl indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.

Properties

IUPAC Name

(E)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-23(15-10-18-6-2-1-3-7-18)24-20-11-13-21(14-12-20)29(27,28)25-17-16-19-8-4-5-9-22(19)25/h1-15H,16-17H2,(H,24,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYJOMOHUJKLRB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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